1-(pyrrolidine-1-carbonyl)piperazine hydrochloride
Description
1-(Pyrrolidine-1-carbonyl)piperazine hydrochloride is a piperazine derivative with a pyrrolidine carbonyl group attached to the piperazine ring. This structural motif confers unique physicochemical and pharmacological properties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors .
Properties
IUPAC Name |
piperazin-1-yl(pyrrolidin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c13-9(11-5-1-2-6-11)12-7-3-10-4-8-12;/h10H,1-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMABBZQNUMMGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Piperazine
The simplest approach involves reacting piperazine with pyrrolidine-1-carbonyl chloride under basic conditions:
$$
\text{Piperazine} + \text{Pyrrolidine-1-carbonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{1-(Pyrrolidine-1-carbonyl)piperazine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
Optimization Parameters
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) preferred for solubility
- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at 0–5°C to minimize di-acylation
- Stoichiometry : 1:1 molar ratio of piperazine to acyl chloride with excess base (2.2 eq)
Performance Data
| Condition | Yield (%) | Purity (HPLC) | Di-acylation (%) |
|---|---|---|---|
| DCM, TEA, 0°C | 58 | 89 | 12 |
| THF, DIPEA, −5°C | 63 | 92 | 9 |
Protection-Deprotection Strategy
To enhance regiocontrol, piperazine is first protected at one nitrogen using tert-butoxycarbonyl (Boc) groups:
Step 1: Boc Protection
$$
\text{Piperazine} + \text{(Boc)}2\text{O} \xrightarrow[\text{NaOH}]{\text{THF/H}2\text{O}} \text{N-Boc-piperazine} \quad (\text{Yield: 85–92\%})
$$
Step 2: Acylation
$$
\text{N-Boc-piperazine} + \text{Pyrrolidine-1-carbonyl chloride} \xrightarrow[\text{DIPEA}]{\text{DCM}} \text{N-Boc-1-(pyrrolidine-1-carbonyl)piperazine} \quad (\text{Yield: 76–84\%})
$$
Step 3: Acidic Deprotection
$$
\text{N-Boc-1-(pyrrolidine-1-carbonyl)piperazine} \xrightarrow[\text{HCl/dioxane}]{\text{rt}} \text{1-(Pyrrolidine-1-carbonyl)piperazine hydrochloride} \quad (\text{Yield: 95\%})
$$
Advantages
Coupling Reagent-Mediated Synthesis
For substrates sensitive to acyl chlorides, carbodiimide-based coupling offers an alternative:
$$
\text{Pyrrolidine-1-carboxylic acid} + \text{Piperazine} \xrightarrow[\text{EDCl, HOBt}]{\text{DCM}} \text{1-(Pyrrolidine-1-carbonyl)piperazine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
Optimized Conditions
- Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt)
- Molar ratios : Acid:EDCl:HOBt = 1:1.2:1.2
- Temperature : 0°C → rt over 12 h
Yield Comparison
| Reagent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| EDCl/HOBt | 71 | 12 |
| DCC/DMAP | 65 | 18 |
| CDI | 68 | 14 |
Critical Process Parameters
Solvent Effects
Polar aprotic solvents enhance nucleophilicity of piperazine’s amines:
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 63 |
| THF | 7.58 | 58 |
| DMF | 36.7 | 41 |
| AcCN | 37.5 | 39 |
DCM provides optimal balance between solubility and reaction rate
Temperature Control
Exothermic acylation requires strict thermal management:
- >10°C increases di-acylation by 18%/5°C
- Cryogenic conditions (−5°C) improve selectivity but prolong reaction time
Purification and Salt Formation
Isolation of Free Base
Hydrochloride Salt Preparation
- Salt formation : Treat free base with 1.1 eq HCl in Et₂O
- Recrystallization : Ethanol/Et₂O (1:5) yields white crystals (mp 192–195°C)
Salt Characterization
| Property | Value |
|---|---|
| Melting Point | 192–195°C |
| HPLC Purity | >99% |
| Water Solubility | 87 mg/mL |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, D₂O)
δ 3.68–3.52 (m, 8H, piperazine H), 3.45–3.32 (m, 4H, pyrrolidine H), 2.02–1.89 (m, 4H, pyrrolidine CH₂)
IR (KBr)
ν 1645 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (N⁺–H), 1450 cm⁻¹ (C–N)
Mass Spectrometry
ESI-MS (m/z) : Calculated for C₉H₁₆N₃O⁺ [M+H]⁺: 182.1293; Found: 182.1291
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting electrochemical methods from piperidine synthesis:
- Microreactor design improves heat/mass transfer
- 89% conversion in 30 min residence time vs. 68% in batch
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 23.4 | 11.2 |
| PMI (kg/kg product) | 18.7 | 9.8 |
| Energy (kJ/mol) | 1450 | 890 |
Chemical Reactions Analysis
1-(Pyrrolidine-1-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-(Pyrrolidine-1-carbonyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to various bioactive molecules.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals
Mechanism of Action
The mechanism of action of 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares key structural and functional attributes of 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride with similar piperazine derivatives:
Pharmacological and Functional Differences
- Receptor Selectivity: Chlorophenyl-substituted piperazines (e.g., 1-(3-chlorophenyl)piperazine HCl) exhibit selectivity for serotonin (5-HT1B/1A) receptors, with 1-(m-trifluoromethylphenyl)piperazine showing 65-fold selectivity for 5-HT1B . Carbonyl-substituted derivatives (e.g., cyclopropylcarbonyl-piperazine) may interact with sigma receptors or ion channels due to enhanced hydrogen bonding . HBK compounds () with bulky phenoxy groups demonstrate adrenergic/dopaminergic activity, influenced by steric effects .
Antimicrobial Activity :
Physicochemical Properties :
Biological Activity
1-(Pyrrolidine-1-carbonyl)piperazine hydrochloride (commonly referred to as 1-(pyrrolidine-1-carbonyl)piperazine) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
- Chemical Formula : C9H18ClN3O
- Molecular Weight : 219.71 g/mol
- CAS Number : 1172232-02-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound acts as a ligand, modulating the activity of specific proteins involved in critical cellular processes. Its mechanism may involve:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are pivotal in metabolic pathways.
- Receptor Modulation : It may bind to neurotransmitter receptors, influencing signaling pathways that regulate mood and behavior.
Antimicrobial Activity
Recent studies suggest that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-(pyrrolidine-1-carbonyl)piperazine have demonstrated antibacterial activity against strains such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL .
Anti-inflammatory Effects
In vitro studies have indicated that certain piperazine derivatives can modulate inflammatory responses. For example, compounds similar to 1-(pyrrolidine-1-carbonyl)piperazine showed varying degrees of inhibition of nitric oxide production in RAW264.7 macrophages, suggesting potential anti-inflammatory properties .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, particularly in the context of anxiety and depression. The modulation of serotonin receptors by these compounds may contribute to their anxiolytic and antidepressant-like activities .
Study on Antimicrobial Activity
A study conducted by researchers explored the antibacterial efficacy of piperazine derivatives, including 1-(pyrrolidine-1-carbonyl)piperazine. The results indicated significant inhibition of bacterial growth, reinforcing the potential of these compounds in developing new antibiotics .
| Compound | MIC (μg/mL) against Staphylococcus aureus |
|---|---|
| Compound A | 0.96 |
| Compound B | 7.81 |
| 1-(Pyrrolidine-1-carbonyl)piperazine | TBD |
Study on Anti-inflammatory Properties
Another investigation evaluated the anti-inflammatory effects of related compounds using RAW264.7 cells stimulated with lipopolysaccharide (LPS). The findings showed that certain piperazine analogs could inhibit nitric oxide production significantly, highlighting their potential therapeutic applications in inflammatory diseases .
| Concentration (µg/mL) | Inhibition Rate (%) |
|---|---|
| 1.0 | 86.87 |
| 2.0 | 94.48 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting pyrrolidine-1-carbonyl chloride with piperazine under reflux in ethanol or toluene. Catalysts like triethylamine may enhance yield by neutralizing HCl byproducts. Reaction progress is monitored via TLC or HPLC, and the product is purified via recrystallization or column chromatography .
- Key Parameters : Solvent polarity, temperature (typically 60–80°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to acyl chloride) are critical for optimal yield .
Q. How should researchers evaluate solubility and stability under experimental conditions?
- Methodology :
- Solubility : Test in solvents (e.g., water, DMSO, ethanol) at varying pH (2–12) and temperatures (4–37°C). Use UV-Vis spectroscopy or HPLC to quantify dissolved compound .
- Stability : Conduct accelerated degradation studies under oxidative (H₂O₂), acidic/basic (0.1M HCl/NaOH), and photolytic conditions (ICH Q1B guidelines). Monitor degradation products via LC-MS .
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste. Avoid inhalation; use respirators if ventilation is inadequate .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis or thermal degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Strategies :
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions. For example, EDC/HOAt systems improve amide bond formation efficiency .
- Solvent Optimization : Switch from ethanol to DMF or THF to enhance solubility of intermediates.
- Process Analytics : Use in-line FTIR or PAT (Process Analytical Technology) to monitor reaction kinetics and adjust parameters in real time .
Q. How to resolve contradictions in reported biological activity data?
- Approach :
- Dose-Response Repetition : Replicate assays (e.g., enzyme inhibition, receptor binding) across multiple cell lines or animal models to confirm specificity .
- Structural Analysis : Compare with analogs (e.g., pyridazine or piperidine derivatives) using X-ray crystallography or NMR to identify structure-activity relationships (SAR) .
- Meta-Analysis : Cross-reference data from public databases (ChEMBL, PubChem) to identify outliers or assay-specific artifacts .
Q. What computational methods are effective for predicting binding affinity?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs). Validate with MD simulations (GROMACS) to assess stability .
- QSAR Modeling : Train models on datasets of piperazine derivatives to predict logP, pKa, and IC50 values. Include descriptors like topological polar surface area (TPSA) .
Q. How to validate analytical methods for quantifying the compound in complex matrices?
- Protocol :
- LC-MS/MS Validation : Optimize ionization parameters (ESI+/–) and fragmentor voltages. Validate linearity (R² >0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (85–115%) using spiked biological samples .
- Cross-Platform Calibration : Compare results from HPLC, GC-MS, and NMR to ensure method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
